ent-Tedizolid Phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tedizolid phosphate is an antibiotic belonging to the oxazolidinone class. It inhibits bacterial protein synthesis and is effective in treating certain Gram-positive bacterial infections . It is marketed under the brand name Sivextro . Tedizolid phosphate is a prodrug that is converted to tedizolid, the active moiety .

Molecular Structure Analysis

Tedizolid phosphate has a molecular formula of C17H16FN6O6P and an average molecular weight of 450.323 . It is a small molecule .Chemical Reactions Analysis

Tedizolid displays linear pharmacokinetics with good tissue penetration . In in vitro susceptibility studies, tedizolid exhibits activity against the majority of Gram-positive bacteria . It is four-fold more potent than linezolid and has the potential to treat pathogens less susceptible to linezolid .Physical And Chemical Properties Analysis

Tedizolid phosphate has a molecular weight of 450.32 and is soluble in DMSO at 22 mg/mL . It is available in both oral tablet and powder for intravenous injection forms .Wissenschaftliche Forschungsanwendungen

Antimicrobial Studies

Tedizolid Phosphate is a powerful chemical compound used in scientific research. Its versatile applications range from antimicrobial studies to drug development. It’s a novel 5-Hydroxymethyl-Oxazolidinone class of antibiotic and is effective against many drug-resistant bacterial infections .

Drug Development

Tedizolid Phosphate is used in drug development, particularly in the creation of new formulations for better solubility and bioavailability . For instance, nanocrystals of Tedizolid Phosphate have been developed for better solubility .

Topical Ocular Application

Tedizolid Phosphate has been used in the development of nanocrystals for topical ocular application. This is aimed at improving solubilization and in vitro drug release . This application is particularly useful for treating ocular infections.

Treatment of MRSA-related Ocular and Orbital Infections

Tedizolid Phosphate has been encapsulated in chitosan nanoparticles for the treatment of MRSA-related ocular and orbital infections . This non-invasive topical application is a promising approach for treating these types of infections.

Prevention of Cisplatin-Induced Hearing Loss

Research has shown that Tedizolid Phosphate can prevent cisplatin-induced hearing loss without decreasing its anti-tumor effect . This makes it a potential candidate for preventing ototoxicity in clinical settings.

Inhibition of ERK Phosphorylation

The protective effect of Tedizolid Phosphate against cisplatin-induced hair cell loss is achieved mainly by inhibiting the phosphorylation of ERK . This mechanism of action could be leveraged in other therapeutic applications.

Wirkmechanismus

Target of Action

Tedizolid phosphate, an oxazolidinone class antibiotic, primarily targets Gram-positive bacteria . It is particularly effective against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium, and penicillin-resistant Streptococcus pneumoniae .

Mode of Action

Tedizolid phosphate inhibits bacterial protein synthesis . It is administered as a phosphate prodrug that is converted to tedizolid, the active moiety . The L3 and L4 ribosomal proteins, located proximally to the 23S rRNA, are the primary targets of tedizolid . Mutations in these proteins appear to disturb the interactions between oxazolidinones and the peptidyl transferase center (PTC), thereby inhibiting protein synthesis .

Biochemical Pathways

Tedizolid phosphate affects the protein synthesis pathway in bacteria. By binding to the 23S rRNA of the 50S subunit of the bacterial ribosome, it prevents the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process .

Pharmacokinetics

Tedizolid displays linear pharmacokinetics with good tissue penetration . It is administered as a phosphate prodrug that is converted to tedizolid, the circulating active moiety . Prior to excretion, the majority of tedizolid is converted to an inactive sulphate conjugate in the liver . This process is unlikely to involve the action of cytochrome P450-family enzymes . Tedizolid’s high bioavailability allows for once-daily dosing in both oral and intravenous forms .

Result of Action

The primary result of tedizolid’s action is the inhibition of bacterial protein synthesis, leading to the effective treatment of certain Gram-positive bacterial infections . Tedizolid has consistently shown potency advantages over linezolid against Gram-positive microorganisms, including those with reduced susceptibility to linezolid .

Action Environment

The efficacy and stability of tedizolid can be influenced by environmental factors such as the presence of drug-resistant bacteria. For instance, tedizolid is generally effective against multidrug-resistant Gram-positive bacteria . Its minimum inhibitory concentrations appear to be largely unaffected by the chloramphenicol–florfenicol resistance (cfr) gene, which has been implicated in a number of published linezolid-resistant organism outbreaks .

Safety and Hazards

Tedizolid phosphate is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

Eigenschaften

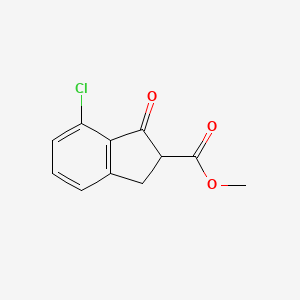

| { "Design of the Synthesis Pathway": "The synthesis of ent-Tedizolid Phosphate can be achieved through a multi-step process that involves the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-Methyl-3-nitrobenzoic acid", "Diethyl malonate", "Methyl iodide", "Benzylamine", "Triethylamine", "Sodium borohydride", "Sodium hydroxide", "Phosphoric acid" ], "Reaction": [ "Step 1: Conversion of 2-Methyl-3-nitrobenzoic acid to ethyl 2-methyl-3-nitrobenzoate through esterification with diethyl malonate in the presence of catalytic amount of HCl", "Step 2: Reduction of ethyl 2-methyl-3-nitrobenzoate to ethyl 2-methyl-3-aminobenzoate using sodium borohydride", "Step 3: Alkylation of ethyl 2-methyl-3-aminobenzoate with methyl iodide in the presence of triethylamine to form ethyl 2-methyl-3-(methylamino)benzoate", "Step 4: Hydrolysis of ethyl 2-methyl-3-(methylamino)benzoate to 2-methyl-3-(methylamino)benzoic acid using sodium hydroxide", "Step 5: Conversion of 2-methyl-3-(methylamino)benzoic acid to ent-Tedizolid Phosphate through phosphorylation with phosphoric acid" ] } | |

CAS-Nummer |

1835340-19-6 |

Molekularformel |

C₁₇H₁₆FN₆O₆P |

Molekulargewicht |

450.32 |

Synonyme |

(5S)-3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-2-oxazolidinone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.